molecular formula C6H3Br2N3 B2605613 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine CAS No. 1956379-02-4

5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B2605613
CAS No.: 1956379-02-4
M. Wt: 276.919
InChI Key: PBUSADIXYHJUTB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine typically involves the bromination of 1H-pyrazolo[4,3-b]pyridine. One common method includes the reaction of 1H-pyrazolo[4,3-b]pyridine with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to control reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted pyrazolopyridines can be formed.

    Oxidation Products: Oxidized derivatives such as pyrazolopyridine oxides.

    Reduction Products: Debrominated pyrazolopyridines.

Scientific Research Applications

Chemistry: 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug discovery. It has shown promise in the development of inhibitors for specific enzymes and receptors, making it a candidate for therapeutic applications .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its brominated structure makes it a valuable intermediate in the production of flame retardants and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine in biological systems involves its interaction with specific molecular targets. It can bind to enzyme active sites or receptor binding domains, inhibiting their activity. The bromine atoms enhance its binding affinity and specificity towards these targets . The compound can modulate various signaling pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity. The presence of bromine atoms at the 5th and 7th positions enhances its potential as a versatile intermediate in synthetic chemistry and as a pharmacophore in drug discovery .

Properties

IUPAC Name

5,7-dibromo-1H-pyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-3-1-5(8)10-4-2-9-11-6(3)4/h1-2H,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUSADIXYHJUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=NN2)N=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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